
(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Vue d'ensemble
Description
The compound “(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide range of applications in organic synthesis . This particular compound has a chloro, methoxy, and methoxycarbonyl substituents on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: ClC6H3(OCH3)B(OH)2 . The compound consists of a phenyl ring with a boronic acid group (B(OH)2), a methoxy group (OCH3), and a methoxycarbonyl group (COOCH3) attached to it .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a partner to the palladium-catalyzed reaction, allowing for the construction of complex molecular architectures found in pharmaceuticals and organic materials.
Neutron Capture Therapy
Boronic acids, including our compound of interest, are explored as boron-carriers suitable for neutron capture therapy . This is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy. The boronic acid is incorporated into a molecule that preferentially accumulates in cancer cells, which are then irradiated with neutrons, leading to cell death.
Drug Design and Delivery
The compound’s susceptibility to hydrolysis at physiological pH makes it a candidate for drug design and delivery systems . Its stability in various conditions can be leveraged to control the release of therapeutic agents at the target site, enhancing the efficacy and reducing side effects of drugs.
Protodeboronation Studies
Research into the protodeboronation of pinacol boronic esters, which includes compounds like (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid , provides insights into the stability and reactivity of these compounds . Understanding these properties is crucial for their application in synthetic organic chemistry, particularly in transformations where the boron moiety is eventually removed.
Catalytic C-H Amidation
The compound is used in catalytic C-H amidation processes . This transformation is significant in the synthesis of amides, which are prevalent in bioactive molecules and pharmaceuticals. The boronic acid facilitates the introduction of nitrogen-containing groups into aromatic rings, expanding the toolkit for building complex nitrogenous organic compounds.
Synthesis of Fluorinated Compounds
It serves as a reagent in the synthesis of fluorinated compounds through copper-mediated reactions . Fluorinated organic molecules are important in medicinal chemistry due to their enhanced stability and lipophilicity, which can improve the pharmacokinetic properties of drugs.
Safety and Hazards
Orientations Futures
Mécanisme D'action
In terms of pharmacokinetics, boronic acids are generally considered to be relatively stable and environmentally benign . .
The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also be highly dependent on the specific compound and its intended use. For example, the pH of the environment can influence the rate of reactions involving boronic acids .
Propriétés
IUPAC Name |
(2-chloro-4-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO5/c1-15-8-4-7(11)6(10(13)14)3-5(8)9(12)16-2/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSNYKPLGZLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657357 | |
| Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
957066-07-8 | |
| Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxy-5-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)
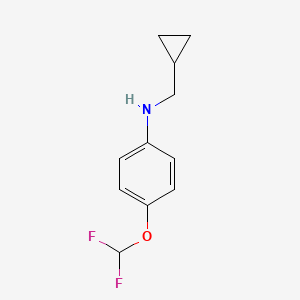
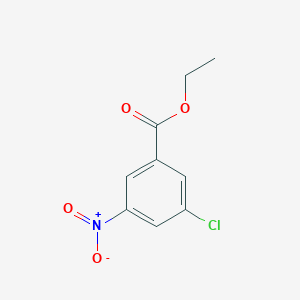

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
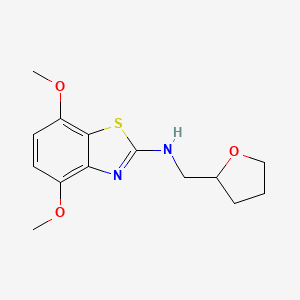
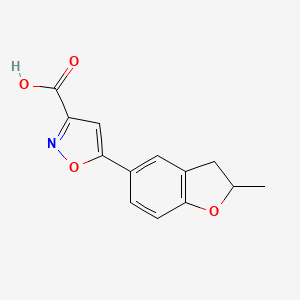
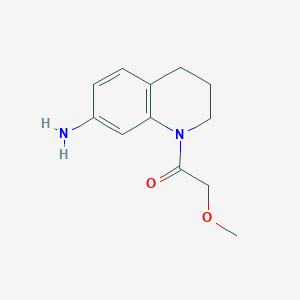

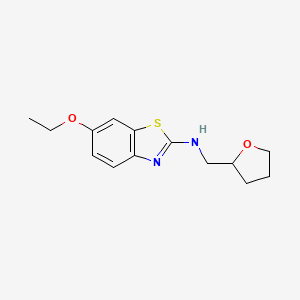
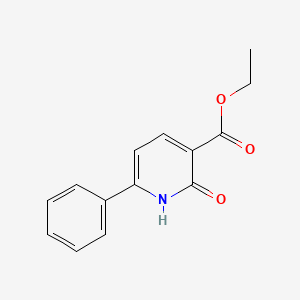
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)